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Introduction

The intricate regulation of gene expression is fundamental to cellular function and is
orchestrated by a complex interplay of various protein factors. Among these, the cyclin-
dependent kinase Burl and the histone methyltransferase Set2 in Saccharomyces cerevisiae
play critical roles during transcription elongation. Burl, in complex with its cyclin Bur2, is a key
regulator of RNA Polymerase Il (Pol Il) activity. Set2 is responsible for the methylation of
histone H3 at lysine 36 (H3K36), a hallmark of actively transcribed chromatin. This technical
guide provides an in-depth analysis of the genetic and functional interactions between BUR1
and SET2, summarizing key quantitative data, detailing experimental methodologies, and
visualizing the underlying molecular pathways.

Core Genetic Interaction: Suppression of burlA
Lethality by set2A

A pivotal discovery in understanding the relationship between BUR1 and SET2 came from a
genetic screen designed to identify suppressors of the severe growth defect caused by a
deletion of the BUR1 gene (burlA).[1][2][3] This screen revealed that mutations in SET2 could
reverse the lethality associated with the loss of Burl function.[1][2] This genetic suppression
indicates that the detrimental effects of a burlA mutation are dependent on the activity of Set2.
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Further investigation revealed that this suppression is specifically linked to the enzymatic
activity of Set2. A methylation-defective allele of SET2 or a mutation in histone H3 changing
lysine 36 to arginine (H3 K36R) also suppressed the burlA phenotype. This demonstrates that
it is the Set2-mediated methylation of H3K36 that is toxic to cells lacking Burl function.
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Molecular Mechanism: Burl-Dependent Regulation
of Set2-Mediated H3K36 Methylation

The Burl-Bur2 kinase complex is a crucial upstream regulator of Set2 activity, specifically
impacting the trimethylation of H3K36. In wild-type cells, histone H3 is mono-, di-, and
trimethylated at lysine 36. However, in burl and bur2 mutant strains, the level of H3K36
trimethylation is significantly reduced, while mono- and dimethylation levels are less affected.
This suggests that the Burl-Bur2 complex is required for the full enzymatic activity of Set2.
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Chromatin immunoprecipitation (ChlIP) assays have confirmed that the transcription-associated
increase in H3K36 trimethylation across the open reading frames of active genes is
substantially diminished in bur2A strains. This indicates that Burl-Bur2 kinase activity is
coupled to active transcription to promote Set2-mediated H3K36 trimethylation.

While the purified Burl-Bur2 complex can directly phosphorylate recombinant Set2 in vitro, the
in vivo significance of this phosphorylation is not yet fully established. Mutating the identified
phosphorylation sites in Set2 did not produce any discernible effect on cell growth or the
H3K36 methylation state in either wild-type or burlA backgrounds. This suggests that Burl
may regulate Set2 activity through an indirect mechanism, possibly by influencing its
association with the Pol Il elongation complex.
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Caption: Burl-Bur2 kinase regulates Set2-mediated H3K36 trimethylation.

Broader Functional Context: Cryptic Transcription
and Histone Acetylation

The genetic interaction between BUR1 and SET2 extends beyond simple suppression of
lethality and delves into the regulation of chromatin structure and transcriptional fidelity. Double
mutants of bur2A set2A and paflA set2A exhibit increased levels of histone acetylation and a
rise in cryptic transcription initiation within gene bodies. This indicates that the Burl-Pafl
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pathway and Set2 have redundant roles in suppressing aberrant transcription and maintaining
a repressive chromatin state within coding regions.
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Caption: Redundant roles of Burl-Pafl and Set2 pathways.

Experimental Protocols
Genetic Screen for Suppressors of burlA

This protocol outlines a general approach for identifying genes that, when mutated, rescue the
lethality of a burlA strain.

Objective: To isolate and identify mutations that suppress the growth defect of a burlA
mutation.

Methodology:

 Strain Construction: A diploid yeast strain heterozygous for the BUR1 deletion
(BUR1/burlA::KanMX) is constructed. This strain is then transformed with a URA3-marked
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plasmid carrying a wild-type copy of the BUR1 gene.

o Sporulation and Tetrad Dissection: The transformed diploid strain is sporulated, and tetrads
are dissected on rich medium (YPD). The resulting haploid spores are tested for their
nutritional markers to identify burlA::KanMX spores carrying the BUR1-URA3 plasmid.

o Mutagenesis: The burlA strain carrying the BUR1-URA3 plasmid is subjected to
mutagenesis. This can be achieved through exposure to a chemical mutagen (e.qg., ethyl
methanesulfonate - EMS) or UV irradiation to induce random point mutations in the genome.

e Suppressor Selection: The mutagenized cells are plated on medium containing 5-fluoroorotic
acid (5-FOA). 5-FOA is a toxic compound to cells expressing the URA3 gene. Therefore,
only cells that have lost the BUR1-URA3 plasmid and have acquired a second-site
suppressor mutation that bypasses the requirement for BUR1 will be able to grow.

« |dentification of Suppressor Genes: The suppressor mutations are identified through
complementation analysis and DNA sequencing. This involves transforming the suppressor
strains with a genomic library to identify plasmids that revert the suppressor phenotype,
followed by sequencing the candidate gene from the suppressor strain to identify the
mutation.

Chromatin Immunoprecipitation (ChiP) for H3K36me3

This protocol details the procedure for assessing the levels of H3K36 trimethylation at specific
genomic loci.

Objective: To determine the enrichment of H3K36me3 on actively transcribed genes in wild-
type and bur mutant strains.

Methodology:

e Cell Growth and Cross-linking: Yeast cultures are grown to mid-log phase. Formaldehyde is
added to the culture to cross-link proteins to DNA. The cross-linking reaction is quenched by
the addition of glycine.

o Cell Lysis and Chromatin Shearing: Cells are harvested, washed, and lysed to release the
chromatin. The chromatin is then sheared into small fragments (typically 200-500 bp) using
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sonication or enzymatic digestion.

e Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for
H3K36me3. The antibody-chromatin complexes are then captured using protein A/G-coated
magnetic beads.

e Washes and Elution: The beads are washed extensively to remove non-specifically bound
chromatin. The immunoprecipitated chromatin is then eluted from the beads.

o Reverse Cross-linking and DNA Purification: The cross-links are reversed by incubation at
high temperature. The DNA is then purified using standard DNA purification methods.

e Quantitative PCR (gPCR): The amount of specific DNA fragments in the immunoprecipitated
sample is quantified using gPCR with primers specific to the gene of interest (e.g., a highly
transcribed gene) and a control region (e.g., a heterochromatic region). The enrichment of
H3K36me3 is calculated as the ratio of the signal from the gene of interest to the control
region, normalized to the input chromatin.

Experimental Workflow Diagram
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Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
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Conclusion and Future Directions

The genetic and functional interplay between BUR1 and SET2 provides a clear example of the
coordinated regulation of transcription elongation and chromatin modification. The requirement
of Burl kinase activity for proper Set2-mediated H3K36 trimethylation highlights a critical
checkpoint for maintaining transcriptional fidelity. The suppression of burlA lethality by set2A
underscores a synthetic lethal-like relationship, where the activity of Set2 becomes toxic in the
absence of Burl.

For drug development professionals, this interaction presents a potential therapeutic target.
Inhibiting SET2 activity could be a strategy to selectively target cells with compromised BUR1
function, a concept that could be explored in cancers with mutations in BUR1 or related
pathways.

Future research should focus on elucidating the precise molecular mechanism by which Burl-
Bur2 regulates Set2 activity. Understanding whether this regulation involves direct
phosphorylation, recruitment to the Pol Il elongation complex, or other indirect mechanisms will
provide a more complete picture of this crucial transcriptional regulatory axis. Furthermore,
exploring the broader network of genetic interactions with BUR1 and SET2 will likely uncover
additional layers of regulation and potential therapeutic vulnerabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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